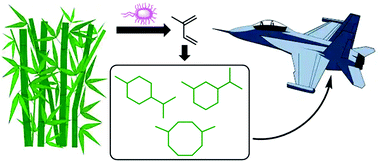Thermal cyclodimerization of isoprene for the production of high-performance sustainable aviation fuel†
Energy Advances Pub Date: 2022-04-08 DOI: 10.1039/D2YA00017B
Abstract
Isoprene was converted to a jet fuel blendstock through thermal cyclodimerization followed by hydrogenation. The dimerization was performed at moderate temperature (200 °C) and completed in 90 min. The product distribution consisted of six isomers produced via Diels–Alder [4+2]-cycloadditions as well as [4+4]-cycloadditions. The hydrogenation reactions were conducted with Pt, Pd, and Ni-based catalysts. The Pt and Ni catalysts yielded >99% saturated C10H20 products, while significant quantities of p- and m-cymene were generated with the Pd-catalyst. The hydrogenated isoprene dimers (HID) exhibited outstanding fuel properties including a gravimetric net heat of combustion (NHOC) of 43.34 MJ kg−1, a density of 0.806 g mL−1, and a −20 °C kinematic viscosity of 3.10 mm2 s−1. These values are 1.3% higher, 4% higher, and 61% lower, respectively, compared to the Jet-A specifications. These properties suggest that HID can be used as a blendstock with either conventional jet fuel or bio-based synthetic paraffinic kerosenes (SPKs) to enhance the operability and performance of the final fuel blend. The catalyst- and solvent-free dimerization method is amenable to a high-throughput process for fuel production. In combination with biosynthetic generation of isoprene or isoprene precursors, the approach described herein holds great promise for the formulation of drop-in sustainable aviation fuels.


Recommended Literature
- [1] Front cover
- [2] Isolation of extracellular vesicles with multivalent aptamers
- [3] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [4] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [5] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [6] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [7] A one-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines†
- [8] Society of Public Analysts
- [9] Chemistry of sulfate chloride perhydrates
- [10] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine

Journal Name:Energy Advances
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 1493-23-8
-
CAS no.: 14651-42-4
-
CAS no.: 131633-88-0
-
CAS no.: 185056-83-1
-
CAS no.: 10162-82-0









